![molecular formula C15H13ClO2 B1455356 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid CAS No. 101096-04-2](/img/structure/B1455356.png)
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid
Overview
Description
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group and a tolyl group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Another method involves the Grignard reaction, where 4-chlorophenylmagnesium bromide reacts with p-tolualdehyde, followed by acidic workup to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-chlorobenzophenone or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorophenylethanol or 4-chlorophenylethane.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, making it a candidate for pharmaceutical research. Notable applications include:
- Anti-inflammatory Properties : Research indicates that 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid may possess anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Activity : Some studies have reported its efficacy against certain bacterial strains, suggesting potential use in developing antimicrobial agents .
- Analgesic Effects : The compound has been investigated for its pain-relieving properties, which could lead to new analgesic drugs .
Synthetic Applications
In synthetic organic chemistry, this compound serves as an important intermediate. It is utilized in the synthesis of various pharmaceutical compounds and agrochemicals. Key applications include:
- Synthesis of Novel Drug Candidates : The compound's structure allows for modifications that can lead to the development of new drugs targeting specific diseases.
- Catalyst in Organic Reactions : It has been employed as a catalyst in several organic reactions, enhancing reaction rates and yields while minimizing by-products .
Case Study 1: Anti-inflammatory Research
A study published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in animal models. The results demonstrated significant reductions in inflammation markers compared to control groups, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Activity Assessment
Another research effort evaluated the antimicrobial properties of the compound against various bacterial pathogens. The findings indicated that it exhibited considerable activity against Gram-positive bacteria, supporting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)acetic acid
- 2-(p-Tolyl)acetic acid
- 4-Chlorobenzoic acid
- p-Toluic acid
Comparison
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid is unique due to the presence of both chlorophenyl and tolyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activities, making it valuable for specific applications.
Biological Activity
2-(4-Chlorophenyl)-2-(p-tolyl)acetic acid, a compound with potential pharmacological applications, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
The compound can be synthesized through various methods, including acylation reactions involving p-tolylacetic acid and chlorinated aromatic compounds. Characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry to confirm the structure.
Biological Activity
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs display comparable efficacy to standard antibiotics like ciprofloxacin against various bacterial strains .
Anticancer Potential
The anticancer activity of this compound has been evaluated using in vitro assays. For example, a study demonstrated that compounds derived from this structure inhibited the growth of glioblastoma cells by targeting key signaling pathways associated with cancer progression . The compound's mechanism involves the inhibition of kinases such as AKT2, which are crucial in oncogenic signaling .
Case Studies
-
Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of this compound against several pathogens. The results indicated that the compound exhibits a minimum inhibitory concentration (MIC) that is effective against both Gram-positive and Gram-negative bacteria.Pathogen MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -
Anticancer Activity
In another study focusing on glioblastoma, the compound was shown to inhibit tumor cell proliferation significantly. The following table summarizes the IC50 values observed in various cancer cell lines:Cell Line IC50 (µM) U87MG 5.5 A172 7.0 T98G 6.0
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Kinases : As noted, the compound inhibits AKT signaling pathways, which play a pivotal role in cell survival and proliferation .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of apoptotic markers such as cleaved caspase-3 in cancer cells .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10-2-4-11(5-3-10)14(15(17)18)12-6-8-13(16)9-7-12/h2-9,14H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUMJIWTLRPCCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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